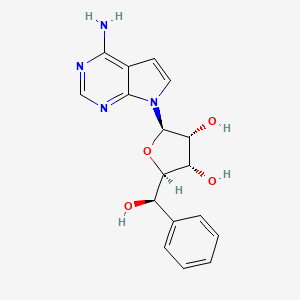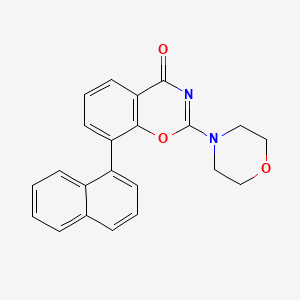
2-(4-Morfolinil)-8-(1-naftalenil)-4H-1,3-benzoxazin-4-ona
Descripción general
Descripción
LTURM-36 is a novel PI 3-kinase delta inhibitor.
Aplicaciones Científicas De Investigación
Inhibición de la Kinasa p38
BIRB 796 es un inhibidor de la kinasa p38 de alta afinidad y selectivo {svg_1}. La kinasa p38 es un tipo de proteína kinasa que está implicada en una variedad de procesos celulares, incluyendo la inflamación y la diferenciación celular. Al inhibir esta kinasa, BIRB 796 puede potencialmente regular estos procesos.
Aplicaciones Antiinflamatorias
Se ha demostrado que BIRB 796 inhibe la producción de TNF α inducida por LPS en PBMC humanos y sangre completa {svg_2}. TNF α es una citocina involucrada en la inflamación sistémica, y su inhibición puede ayudar a controlar las afecciones inflamatorias.
Inhibición de JNK2 α 2
Además de la kinasa p38, BIRB 796 también inhibe JNK2 α 2 {svg_3}. JNK2 α 2 es un subtipo de las kinasas N-terminales de c-Jun (JNK), que juegan un papel crucial en la proliferación, diferenciación y apoptosis celular.
Inhibición de c-Raf-1
BIRB 796 inhibe c-Raf-1 {svg_4}, una proteína involucrada en la transmisión de señales dentro de las células (señalización celular). Esta proteína es parte de la vía de la kinasa MAP, que regula el crecimiento y la división celular.
Reprogramación Química de Células Somáticas
BIRB 796 se puede utilizar en protocolos para la reprogramación química de células somáticas a células madre pluripotentes inducidas (iPSC) {svg_5}. Este proceso es crucial en medicina regenerativa y modelado de enfermedades.
Permeabilidad Celular
BIRB 796 es permeable a las células {svg_6}, lo que significa que puede atravesar las membranas celulares. Esta propiedad es esencial para que el compuesto ejerza sus efectos sobre los objetivos intracelulares.
Propiedades
IUPAC Name |
2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONTPGVHUWDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


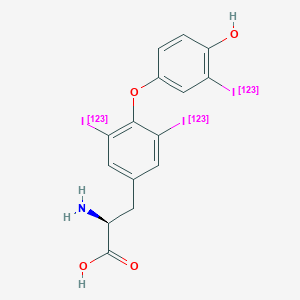


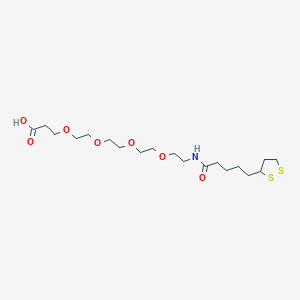


![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)
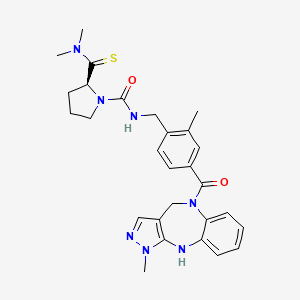
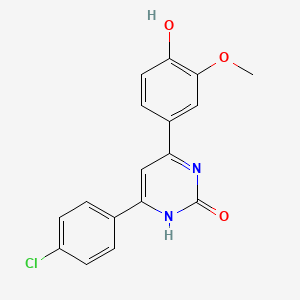
![(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B608604.png)

